molecular formula C16H18N2O B12348241 N-(diphenylmethyl)-beta-alaninamide

N-(diphenylmethyl)-beta-alaninamide

Cat. No.: B12348241
M. Wt: 254.33 g/mol
InChI Key: ZUQBINHIKPEOCB-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-beta-alaninamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a beta-alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-beta-alaninamide typically involves the reaction of diphenylmethylamine with beta-alanine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

N-(diphenylmethyl)-beta-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-beta-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-1-phenylethan-1-imine: Shares the diphenylmethyl group but differs in the backbone structure.

    Diphenylmethane: Lacks the amide and beta-alanine components.

Uniqueness

N-(diphenylmethyl)-beta-alaninamide is unique due to its combination of the diphenylmethyl group with the beta-alaninamide backbone, which imparts specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3-amino-N-benzhydrylpropanamide

InChI

InChI=1S/C16H18N2O/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12,17H2,(H,18,19)

InChI Key

ZUQBINHIKPEOCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCN

Origin of Product

United States

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